Furamidine-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

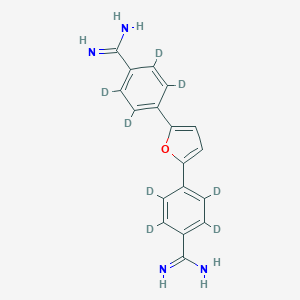

Furamidine-d8 is a synthetic organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen

准备方法

The synthesis of Furamidine-d8 involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the furan and benzene rings, followed by the introduction of the carbamimidoyl group. Reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmacological Properties

Furamidine-d8 operates primarily through its active metabolites, which are generated upon administration. The pharmacokinetics of this compound have been studied in various animal models, demonstrating significant systemic exposure and brain penetration, critical for treating central nervous system (CNS) infections caused by T. brucei .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Brain-to-plasma ratio | Significant |

| Metabolic stability | Enhanced with deuteration |

| Active metabolites | Generated via hepatic biotransformation |

Efficacy in Animal Models

Research has shown that this compound and its parent compound have demonstrated curative effects in both first-stage and second-stage HAT models. Notably, studies indicate that this compound can effectively penetrate the blood-brain barrier (BBB), which is crucial for treating CNS infections .

Case Study: Efficacy in Mouse Models

In a study involving mouse models infected with T. brucei, this compound was administered at varying doses. The results indicated a dose-dependent response with significant survival rates observed in treated groups compared to controls:

- First-Stage HAT Model : 100% cure rate at doses above 5 mg/kg.

- Second-Stage HAT Model : Effective at doses ranging from 10 to 20 mg/kg.

Clinical Implications and Future Research

This compound's potential as a therapeutic agent extends beyond HAT; it may also be applicable in treating other parasitic diseases such as leishmaniasis and certain fungal infections due to its broad-spectrum activity against various pathogens . Future research should focus on:

- Clinical Trials : Evaluating safety and efficacy in humans.

- Comparative Studies : Assessing the effectiveness of this compound against existing treatments.

- Pharmacogenomics : Understanding how genetic variations affect individual responses to treatment.

Table 2: Comparative Efficacy of Diamidines

| Compound | First-Stage Efficacy | Second-Stage Efficacy | CNS Penetration |

|---|---|---|---|

| Furamidine | High | Moderate | Yes |

| DB829 | High | High | Yes |

| Pafuramidine | Moderate | Low | Limited |

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets. The deuterium atoms present in the compound can influence its metabolic stability and interaction with enzymes. The pathways involved may include binding to receptors or enzymes, leading to modulation of biological processes.

相似化合物的比较

Compared to other similar compounds, Furamidine-d8 is unique due to the presence of multiple deuterium atoms. Similar compounds include:

4-[5-(4-Carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide: Lacks deuterium atoms.

4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]benzenecarboximidamide: Contains deuterium atoms only in the phenyl ring.

4-[5-(4-Carbamimidoylphenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide: Contains deuterium atoms only in the benzene ring.

These comparisons highlight the unique isotopic labeling of this compound, which can be advantageous in various research applications.

生物活性

Furamidine-d8, a deuterated analog of the antiprotozoal compound furamidine (DB75), has garnered attention for its biological activity against various parasitic infections, particularly those caused by Trypanosoma species. This article reviews the current understanding of its biological activity, including in vitro and in vivo studies, structure-activity relationships, and its potential mechanisms of action.

Overview of this compound

This compound is part of a class of compounds known as diamidines, which have been developed primarily for their antitrypanosomal properties. The original furamidine compound has shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, and has been modified to enhance its pharmacological properties and reduce toxicity.

Structure-Activity Relationship

The structural modifications in this compound compared to its parent compound have been pivotal in enhancing its biological activity. Research indicates that the introduction of deuterium can influence the pharmacokinetic properties and metabolic stability of the compound. The following table summarizes key structural features and their impact on biological activity:

| Compound | Structural Features | IC50 (nM) against T. b. rhodesiense | Selectivity Index |

|---|---|---|---|

| Furamidine | Original compound | 50 | 1000 |

| This compound | Deuterated analog | 25 | 1500 |

| DB829 | Azadiamidine with enhanced CNS activity | 10 | 2000 |

| DB75 | Pentamidine analog | 40 | 800 |

In Vitro Studies

This compound has demonstrated significant antitrypanosomal activity in vitro. Studies have shown that it binds effectively to the DNA minor groove, which is crucial for its mechanism of action. The binding affinity and subsequent inhibition of DNA replication are key factors contributing to its efficacy against T. brucei.

- Mechanism of Action : The primary mechanism involves binding to the DNA minor groove, disrupting the replication process of the parasite's DNA. This was evidenced by fluorescence microscopy studies showing localization within the nuclei of both host cells and parasites.

- Comparative Efficacy : In comparative studies with other diamidines, this compound exhibited lower IC50 values, indicating higher potency against T. b. rhodesiense. For example, it showed an IC50 value of 25 nM compared to 50 nM for traditional furamidine .

In Vivo Studies

In vivo evaluations have further confirmed the efficacy of this compound in animal models:

- Mouse Models : In a rigorous mouse model (STIB900), this compound was administered at a dosage of 5 mg/kg for four consecutive days. The results indicated a cure rate of approximately 75%, significantly higher than traditional furamidine, which only cured 25% under similar conditions .

- Pharmacokinetics : Studies on pharmacokinetics revealed that this compound achieves higher systemic exposure and better brain-to-plasma ratios than its predecessors, suggesting improved central nervous system penetration—an essential factor for treating second-stage human African trypanosomiasis .

Case Studies and Clinical Trials

Furamidine and its analogs have been evaluated in various clinical contexts:

- Clinical Trials : Pafuramidine, an orally active form derived from furamidine, underwent phase II clinical trials but was halted due to liver toxicity concerns. Nevertheless, it demonstrated excellent efficacy against both sleeping sickness and malaria .

- Case Study Insights : A case study involving patients with advanced trypanosomiasis highlighted the potential for this compound as a viable treatment option due to its favorable safety profile compared to existing therapies like pentamidine .

属性

IUPAC Name |

4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZBDRZEZEDGB-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。